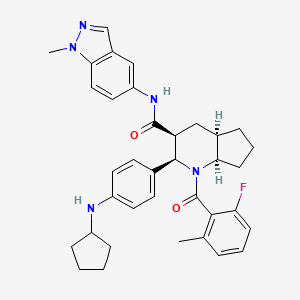
C5aR-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C5aR-IN-2 is a compound that acts as an antagonist to the complement component 5a receptor. The complement system is a crucial part of the innate immune response, and the complement component 5a receptor plays a significant role in mediating inflammatory responses. By inhibiting this receptor, this compound can modulate immune responses and has potential therapeutic applications in treating various inflammatory and autoimmune diseases .
Méthodes De Préparation
The synthesis of C5aR-IN-2 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically starts with the preparation of key intermediates through a series of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions often involve the use of specific reagents, solvents, and catalysts to achieve the desired product. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final compound .
Analyse Des Réactions Chimiques
C5aR-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and selectivity of these reactions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Applications De Recherche Scientifique
C5aR-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the complement system and its role in immune responses. In biology, it helps researchers understand the molecular mechanisms underlying inflammation and immune regulation. In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases, such as rheumatoid arthritis, asthma, and sepsis. In industry, it may be used in the development of new drugs and therapeutic agents targeting the complement system .
Mécanisme D'action
C5aR-IN-2 exerts its effects by binding to the complement component 5a receptor and inhibiting its activation. This inhibition prevents the receptor from mediating inflammatory responses, thereby reducing inflammation and immune activation. The molecular targets of this compound include the complement component 5a receptor and associated signaling pathways, such as the G protein-coupled receptor signaling pathway. By modulating these pathways, this compound can effectively regulate immune responses and provide therapeutic benefits .
Comparaison Avec Des Composés Similaires
C5aR-IN-2 is unique in its ability to selectively inhibit the complement component 5a receptor. Similar compounds include other complement receptor antagonists, such as PMX53 and Acteoside. PMX53 is a cyclic hexapeptide that also targets the complement component 5a receptor, while Acteoside is a natural compound with inhibitory effects on the same receptor. Compared to these compounds, this compound may offer distinct advantages in terms of potency, selectivity, and therapeutic potential .
Propriétés
Formule moléculaire |
C36H40FN5O2 |
|---|---|
Poids moléculaire |
593.7 g/mol |
Nom IUPAC |
(2R,3S,4aR,7aR)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-(1-methylindazol-5-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-3-carboxamide |
InChI |
InChI=1S/C36H40FN5O2/c1-22-7-5-11-30(37)33(22)36(44)42-32-12-6-8-24(32)20-29(35(43)40-28-17-18-31-25(19-28)21-38-41(31)2)34(42)23-13-15-27(16-14-23)39-26-9-3-4-10-26/h5,7,11,13-19,21,24,26,29,32,34,39H,3-4,6,8-10,12,20H2,1-2H3,(H,40,43)/t24-,29+,32-,34+/m1/s1 |
Clé InChI |
SEZIDNKKSXZISP-VOZHPAJJSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)F)C(=O)N2[C@@H]3CCC[C@@H]3C[C@@H]([C@@H]2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
SMILES canonique |
CC1=C(C(=CC=C1)F)C(=O)N2C3CCCC3CC(C2C4=CC=C(C=C4)NC5CCCC5)C(=O)NC6=CC7=C(C=C6)N(N=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)


![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)

![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)

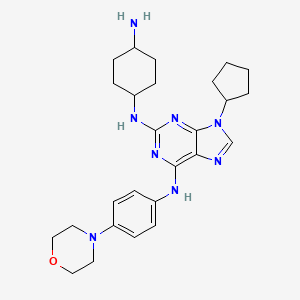
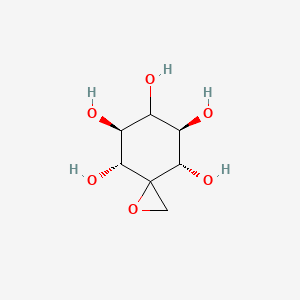
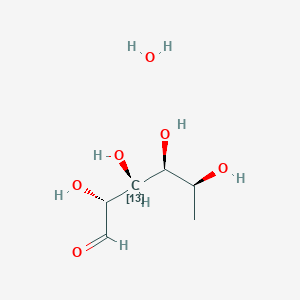
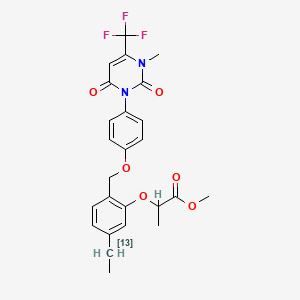
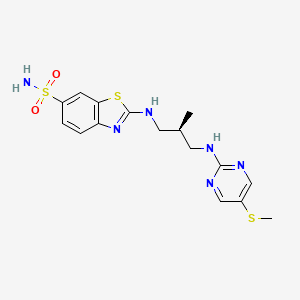
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
